spectroscopic data for 5,6-Dimethyl-1,2,3-benzothiadiazole (NMR, IR, MS)
spectroscopic data for 5,6-Dimethyl-1,2,3-benzothiadiazole (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Characterization of 5,6-Dimethyl-1,2,3-benzothiadiazole
Foreword: Navigating the Spectroscopic Landscape of a Niche Heterocycle
In the realm of heterocyclic chemistry, the benzothiadiazole scaffold is a cornerstone for the development of novel materials and therapeutic agents.[1] Its unique electronic properties, often leveraged in organic electronics and medicinal chemistry, make a thorough understanding of its derivatives essential.[2][3] This guide focuses on a specific, yet important, derivative: 5,6-Dimethyl-1,2,3-benzothiadiazole.
While a significant body of literature exists for the broader benzothiadiazole family, specific, published experimental spectra for 5,6-Dimethyl-1,2,3-benzothiadiazole are not readily found in common chemical databases. This guide, therefore, adopts a dual approach. It provides robust, field-proven protocols for acquiring the necessary spectroscopic data (NMR, IR, MS). Furthermore, leveraging extensive experience and data from structurally similar analogs, it presents a predictive analysis of the expected spectra for this molecule. This predictive framework serves as a valuable benchmark for researchers actively synthesizing or working with this compound, allowing for a more informed and efficient characterization process.
Molecular Structure and Predicted Spectroscopic Behavior
The structure of 5,6-Dimethyl-1,2,3-benzothiadiazole, with its unique arrangement of atoms, dictates its spectroscopic signature. The dimethyl substitution on the benzene ring introduces specific features, particularly in NMR, while the thiadiazole moiety governs key IR vibrations and mass spectrometric fragmentation patterns. The inherent C2v symmetry of the core aromatic system, if we consider the dimethyl substituents, is broken by the heterocyclic ring, yet the symmetry of the substitution pattern on the benzene ring simplifies the expected aromatic proton and carbon signals in NMR spectroscopy.
Caption: Workflow for NMR-based structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the functional groups and the overall "fingerprint" of a molecule by probing its vibrational modes.
Predicted IR Spectrum
The IR spectrum of 5,6-Dimethyl-1,2,3-benzothiadiazole will be characterized by vibrations from the aromatic ring, the methyl groups, and the unique thiadiazole heterocycle.
Table 3: Predicted IR Absorption Bands
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
|---|---|---|---|
| 3100 - 3000 | Weak-Medium | Aromatic C-H stretch | Characteristic for sp² C-H bonds in aromatic systems. [4] |
| 2980 - 2850 | Medium | Aliphatic C-H stretch | Symmetric and asymmetric stretching of the methyl groups. [4] |
| ~1600, ~1450 | Medium-Strong | C=C aromatic ring stretch | Fundamental skeletal vibrations of the benzene ring. [4] |
| ~1400 - 1300 | Medium | C-N / N=N stretch | Vibrations associated with the thiadiazole ring structure. |
| ~1380 | Medium | CH₃ symmetric bend | Characteristic bending vibration for methyl groups. |
| 900 - 650 | Strong | C-H out-of-plane bend | The "fingerprint" region, highly specific to the substitution pattern. |
| ~850 | Medium-Strong | C-S stretch | Vibration involving the carbon-sulfur bond within the heterocycle. |
Experimental Protocol for IR Spectroscopy
Objective: To identify the functional groups and obtain a vibrational fingerprint of the compound.
Methodology:
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Sample Preparation:
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For Attenuated Total Reflectance (ATR): Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). Ensure good contact by applying pressure with the built-in clamp. This is the preferred method for its speed and simplicity.
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For KBr Pellet: If ATR is unavailable, grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.
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Background Collection:
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Ensure the sample compartment is empty (for KBr) or the ATR crystal is clean.
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Collect a background spectrum (typically 32 scans). This is crucial as it is subtracted from the sample spectrum to remove atmospheric (H₂O, CO₂) and instrument-related absorptions.
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Sample Spectrum Acquisition:
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Place the prepared sample in the beam path.
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Acquire the sample spectrum using the same parameters as the background (e.g., 32 scans, 4 cm⁻¹ resolution) over the range of 4000-400 cm⁻¹.
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Data Analysis:
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The instrument software will automatically perform the background subtraction.
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Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations using correlation tables and comparison to known spectra of similar compounds. [5]
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Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information.
Predicted Mass Spectrum
For 5,6-Dimethyl-1,2,3-benzothiadiazole (C₈H₈N₂S), the predicted molecular weight is 164.04 g/mol .
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Molecular Ion (M⁺•): A strong molecular ion peak is expected at m/z 164. High-resolution mass spectrometry (HRMS) would confirm the elemental composition (Calculated for C₈H₈N₂S: 164.0408).
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Key Fragmentation: The most characteristic fragmentation pathway for 1,2,3-thiadiazoles involves the loss of a molecule of nitrogen (N₂), which is highly favored due to its thermodynamic stability. This would lead to a prominent fragment ion.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| Predicted m/z | Proposed Fragment | Rationale |
|---|---|---|
| 164 | [C₈H₈N₂S]⁺• | Molecular Ion (M⁺•) |
| 136 | [C₈H₈S]⁺• | Loss of N₂ (28 Da) from the molecular ion, a characteristic fragmentation. |
| 121 | [C₇H₅S]⁺ | Loss of a methyl group (•CH₃, 15 Da) from the [M-N₂]⁺• fragment. |
